5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid
Description
The compound with the identifier “5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds. 5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid is a unique compound with specific chemical and physical properties that make it of interest in various scientific fields.
Properties
IUPAC Name |
5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-2-7-3(6(11)12)4(9)5(10)8-2/h9H,1H3,(H,11,12)(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTPBJCUJFNKLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C(=C(N1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C(=C(N1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid involves specific chemical reactions and conditions. While the exact synthetic route may vary, it typically includes the use of specific reagents and catalysts under controlled conditions. The preparation methods often involve multiple steps, including purification and characterization of the final product to ensure its purity and quality.
Industrial Production Methods
In an industrial setting, the production of 5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid may involve large-scale chemical processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. Industrial production methods often include the use of advanced technologies and equipment to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents under specific conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving 5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from the reactions of 5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm their structure and purity.
Scientific Research Applications
5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: 5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid could have potential therapeutic applications, including its use in drug development and pharmacological studies.
Industry: The compound may be utilized in industrial processes, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific context and application of the compound.
Comparison with Similar Compounds
Conclusion
5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable tool for researchers and industry professionals
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
